molecular formula C15H14N2O3 B2908764 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid CAS No. 929974-01-6

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid

Cat. No.: B2908764
CAS No.: 929974-01-6
M. Wt: 270.288
InChI Key: YHIGKSGKHMXNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with a methyl group and a phenylcarbamoyl amino group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 3-methylbenzoic acid with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid can be compared with other similar compounds, such as:

Biological Activity

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid, also known by its CAS number 929974-01-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a phenylcarbamoyl group and a methyl substitution. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit notable anticancer properties. A study evaluating various benzamide derivatives found that certain compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy against cancer cell lines such as A549 and MCF-7 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundA549TBD
Benzamide derivative 1MCF-75.85
Benzamide derivative 2A5494.53
DoxorubicinMCF-7~10

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes. For instance, studies on related benzoic acid derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes suggests potential applications in treating cognitive disorders.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Benzylaminobenzoic acidBChE2.67
Carboxamide derivativeAChE0.041

The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby modulating their activity. For example, it is hypothesized that the phenylcarbamoyl moiety enhances binding affinity to target proteins, leading to increased biological activity .

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that certain analogs of this compound significantly inhibit the proliferation of cancer cells. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of benzoic acid derivatives through their action on cholinergic pathways, suggesting that they could be beneficial in treating Alzheimer's disease .

Properties

IUPAC Name

3-methyl-2-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGKSGKHMXNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.